4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate

CAS No.: 1021166-08-4

Cat. No.: VC18709910

Molecular Formula: C10H9F3O4S

Molecular Weight: 282.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021166-08-4 |

|---|---|

| Molecular Formula | C10H9F3O4S |

| Molecular Weight | 282.24 g/mol |

| IUPAC Name | (4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |

| Standard InChI Key | JDOFFCNLLQMRML-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

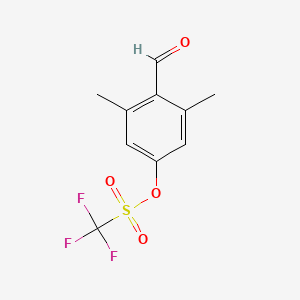

The compound’s structure consists of a benzene ring substituted with two methyl groups at the 3- and 5-positions, a formyl group at the 4-position, and a trifluoromethanesulfonate (-OSOCF) group at the 1-position (Figure 1) . The electron-withdrawing triflate group enhances the electrophilicity of the adjacent carbon, facilitating displacement reactions, while the formyl group serves as a handle for further functionalization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1021166-08-4 | |

| Molecular Formula | ||

| Molecular Weight | 282.24 g/mol | |

| Exact Mass | 282.017 g/mol | |

| SMILES Notation | CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |

Synthesis and Manufacturing

Key Synthetic Routes

The most reported synthesis involves the treatment of 4-formyl-3,5-dimethylphenol with trifluoromethanesulfonic anhydride (TfO) in the presence of a base such as pyridine or DIPEA . This reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic sulfur center in TfO, displacing a triflate anion (Scheme 1) .

Scheme 1: Synthesis of 4-Formyl-3,5-dimethylphenyl Trifluoromethanesulfonate

Optimization Strategies

Recent advancements in triflate synthesis emphasize the use of two-chamber reactors to safely handle volatile reagents like TfO . For instance, a protocol described by Li et al. (2021) achieved 99% yield in the triflylation of phenolic substrates by employing anhydrous acetonitrile and potassium bifluoride (KHF) as a fluoride source . Similar conditions could be adapted for this compound to minimize side reactions and improve scalability.

Applications in Organic Synthesis

Cross-Coupling Reactions

The triflate group’s superior leaving ability enables participation in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. For example, in a Merck Sharp & Dohme patent, analogous triflate intermediates were coupled with boronic acids to synthesize biaryl scaffolds for drug candidates targeting metabolic diseases .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution with amines, alkoxides, and thiols. This reactivity is exploited in the synthesis of dendritic polymers and liquid crystals, where the formyl group allows post-functionalization via reductive amination or condensation reactions.

| Hazard | Precautionary Measure |

|---|---|

| Corrosivity | Use nitrile gloves, face shield |

| Moisture Sensitivity | Store under argon at -20°C |

| Inhalation Risk | Use fume hood |

Recent Advances and Future Directions

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Emerging methodologies like SuFEx, which leverage the reactivity of sulfur-fluorine bonds, offer new avenues for modifying triflate esters . For instance, Li et al. demonstrated that triflates can undergo fluoride-mediated exchange with amines to generate sulfonamides, expanding their utility in click chemistry .

Computational Insights

Density functional theory (DFT) studies on related triflates predict that the electron-withdrawing formyl group lowers the activation energy for nucleophilic attack at the triflate-bearing carbon by ≈5 kcal/mol compared to non-formylated analogs. These insights guide the design of more reactive derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume